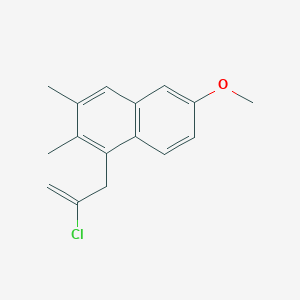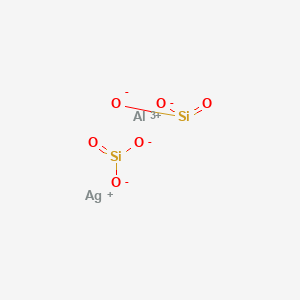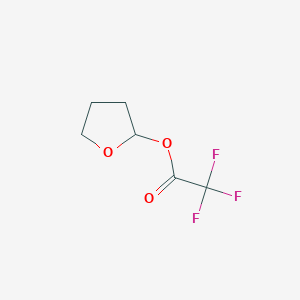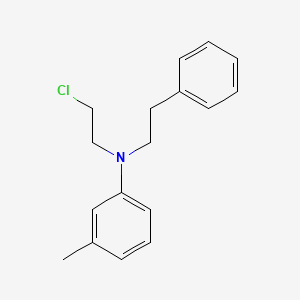
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique properties and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further reactions, such as hydrogenation and hydroxylation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions. Catalysts like aluminum chloride and phosphoric acid are commonly used to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which have applications in different fields.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of specific enzymes and signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-: Known for its use in fragrances and cosmetics.
Tetramethyl acetyloctahydronaphthalenes: Commonly used as synthetic ketone fragrances.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Utilized in various industrial applications.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol stands out due to its unique structural features and versatile reactivity, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
64974-68-1 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,7]undec-2(7)-en-4-ol |
InChI |
InChI=1S/C11H16O/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h7-9,12H,1-6H2 |
Clave InChI |
PMTGNAJHZAMDIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C2CC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)






![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)



![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)

![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
